molecular formula C22H29NO B8607746 Cyclohexanol, 4-(dimethylamino)-4-phenyl-1-(2-phenylethyl)- CAS No. 108914-89-2

Cyclohexanol, 4-(dimethylamino)-4-phenyl-1-(2-phenylethyl)-

Cat. No. B8607746
CAS RN: 108914-89-2
M. Wt: 323.5 g/mol
InChI Key: DXPHUJGYIKNEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanol, 4-(dimethylamino)-4-phenyl-1-(2-phenylethyl)- is a useful research compound. Its molecular formula is C22H29NO and its molecular weight is 323.5 g/mol. The purity is usually 95%.
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properties

CAS RN

108914-89-2

Product Name

Cyclohexanol, 4-(dimethylamino)-4-phenyl-1-(2-phenylethyl)-

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

4-(dimethylamino)-4-phenyl-1-(2-phenylethyl)cyclohexan-1-ol

InChI

InChI=1S/C22H29NO/c1-23(2)22(20-11-7-4-8-12-20)17-15-21(24,16-18-22)14-13-19-9-5-3-6-10-19/h3-12,24H,13-18H2,1-2H3

InChI Key

DXPHUJGYIKNEIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.83 g 4-dimethylamino-4-phenylcyclohexanone dissolved in 10 ml tetrahydrofuran were added dropwise to 21 ml 1.0 molar phenethyl magnesium chloride solution in tetrahydrofuran and the mixture was stirred overnight at ambient temperature. To work up the mixture with ice cooling, 15 ml ammonium chloride solution (20% by weight) were added, the mixture was extracted three times with 15 ml ethylacetate in each case, the extracts were combined, dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. The crude 4-dimethylamino-1-phenethyl-4-phenylcyclohexanol (5.75 g) obtained was obtained as a brown oil which was chromatographed with diethylether/hexane (V:V=1:1) over silica gel. 1.71 g 4-dimethylamino-1-phenethyl-4-phenylcylcohexanol were obtained in the form of yellow crystals which were dissolved in 6.8 ml 2-butanone and converted by reaction with 26 μl water and 366 μl chlorotrimethylsilane, stirring overnight with subsequent filtration into 838 mg of the corresponding hydrochloride.
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

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